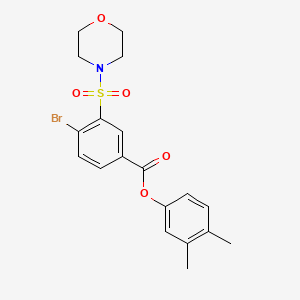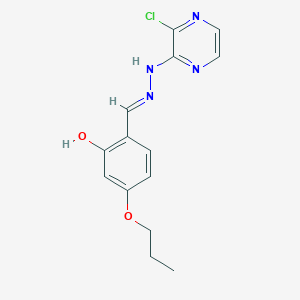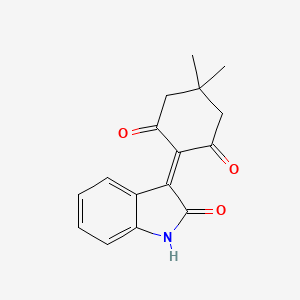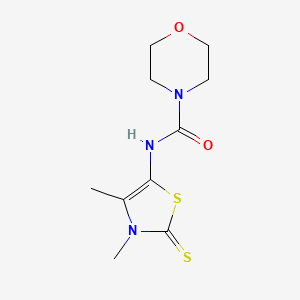![molecular formula C22H17BrN2O2 B6030407 N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide](/img/structure/B6030407.png)
N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, leading to the disruption of microtubule dynamics and ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent antitumor activity in various cancer cell lines. It has also been shown to inhibit the growth of neuroblastoma cells and induce apoptosis in glioblastoma cells. This compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide in lab experiments include its potent antitumor activity and neuroprotective effects. However, the limitations of using this compound include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide. One potential direction is the development of novel analogs of this compound with improved solubility and reduced toxicity. Another direction is the study of the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide involves the reaction of 3-bromobenzoyl chloride with aniline in the presence of triethylamine. This reaction results in the formation of N-(3-bromobenzoyl) aniline, which is then reacted with phenylacetylene in the presence of copper (I) iodide and triphenylphosphine to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2/c23-18-11-7-10-17(15-18)21(26)25-20(14-16-8-3-1-4-9-16)22(27)24-19-12-5-2-6-13-19/h1-15H,(H,24,27)(H,25,26)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYWEBOLOSBLQF-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide](/img/structure/B6030347.png)
![3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6030355.png)


![1-(4-isopropyl-1,3-thiazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6030387.png)

![3-[({[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B6030400.png)
![2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6030417.png)
![2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B6030419.png)

![1-(diethylamino)-3-(2-methoxy-5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6030427.png)
![4-bromo-2-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6030439.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B6030447.png)